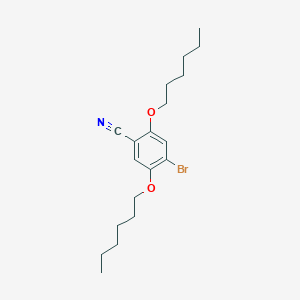
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a benzothiazole derivative that has been shown to inhibit the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the inhibition of the activity of several enzymes, including protein kinases, histone acetyltransferases, and other enzymes involved in various cellular processes. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to their substrates.
Biochemical and Physiological Effects:
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have several biochemical and physiological effects. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of AKT. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of PAK4. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the expression of several genes involved in cancer progression by inhibiting the activity of p300.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its specificity for certain enzymes, such as AKT and PAK4. This specificity allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of using 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its potential toxicity to cells. Researchers must carefully monitor the concentration of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide used in experiments to avoid cell death.
Direcciones Futuras
There are several future directions for the use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in scientific research. For example, researchers could investigate the effects of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide on other enzymes involved in various cellular processes. In addition, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in combination with other inhibitors or chemotherapeutic agents to enhance its therapeutic effects. Finally, researchers could investigate the potential use of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide in animal models to further understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide involves the reaction of 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide with ethylene glycol. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is a white solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell growth and survival. 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has also been shown to inhibit the activity of PAK4, which is involved in the regulation of cell migration and invasion. In addition, 2-amino-N-(1,3-benzothiazol-2-yl)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase, p300, which is involved in the regulation of gene expression.
Propiedades
Fórmula molecular |
C13H10N4OS |
|---|---|
Peso molecular |
270.31 g/mol |
Nombre IUPAC |
2-amino-N-(1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-11-8(4-3-7-15-11)12(18)17-13-16-9-5-1-2-6-10(9)19-13/h1-7H,(H2,14,15)(H,16,17,18) |
Clave InChI |
WERKVBGYXJYQHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(N=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)

![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)


![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl propyl ether](/img/structure/B296030.png)
![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)

